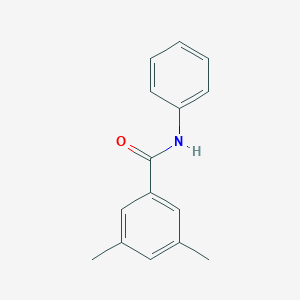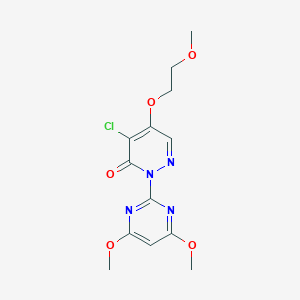![molecular formula C16H11FN4S B287642 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-thiadiazoles and has been found to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may act by targeting the DNA of cancer cells and inducing apoptosis. 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a number of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory activity. 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluoroaniline and 4-methylbenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The reaction takes place under reflux conditions and yields 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its use as an anticancer agent. Studies have shown that 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the growth and proliferation of cancer cells by targeting the cell cycle and inducing cell cycle arrest.
In addition to its anticancer properties, 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to possess antimicrobial activity against a wide range of bacteria and fungi. 6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, among others.
Propiedades
Nombre del producto |
6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H11FN4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S/c1-10-6-8-11(9-7-10)14-18-19-16-21(14)20-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3 |
Clave InChI |
QFPXLOOFWKPCFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287568.png)
![6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287571.png)
![4,6-Dimethyl-2-pyrimidinyl [3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide](/img/structure/B287572.png)
![6-[1,1'-Biphenyl]-4-yl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287573.png)
![Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether](/img/structure/B287576.png)
![3-(2-Methylbenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287578.png)
![6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287579.png)
![6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287580.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287582.png)